molecular formula C19H14ClNO B5252938 4-(4-chlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one CAS No. 5473-83-6

4-(4-chlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

Cat. No.: B5252938
CAS No.: 5473-83-6
M. Wt: 307.8 g/mol
InChI Key: CCGCSRGGLHBPJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-chlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a synthetic organic compound based on a dihydrobenzo[h]quinoline scaffold, a structure of high interest in medicinal chemistry for developing novel therapeutic agents. This compound features a 4-chlorophenyl substitution, a modification often explored to enhance biological activity and target affinity. Research Applications and Value: The primary research value of this compound lies in the field of oncology. Dihydrobenzoquinoline derivatives have demonstrated significant potential as anticancer agents in scientific studies. Related compounds have shown promising cytotoxic activity against various human cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT-116) . The structural framework of this compound suggests it may function through mechanisms such as DNA intercalation or inhibition of key enzymes like topoisomerase II, which are common modes of action for quinoline-based anticancer agents . Chemical Structure and Features: The molecule consists of a dihydroquinolin-2-one core fused with a naphthalene system (benzo[h]), resulting in a multi-cyclic, planar structure conducive to interacting with biological macromolecules. The 4-chlorophenyl group at the 4-position is a key pharmacophore that can influence the compound's electronic properties, lipophilicity, and binding interactions with cellular targets. Disclaimer: This product is categorized as For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals, nor for any form of personal use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

4-(4-chlorophenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNO/c20-14-8-5-13(6-9-14)17-11-18(22)21-19-15-4-2-1-3-12(15)7-10-16(17)19/h1-10,17H,11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGCSRGGLHBPJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C3=CC=CC=C3C=C2)NC1=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50385874
Record name ST013112
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50385874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5473-83-6
Record name ST013112
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50385874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method involves the intramolecular cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (H₂SO₄) to form the quinolinone core . Another approach includes the Rh-catalyzed carbonylation and annulation of simple anilines with carbon monoxide (CO) and alkynes through N–H and C–H bond activation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinolinone derivatives with additional functional groups, while substitution reactions could produce a variety of substituted quinolinones.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents. Quinoline derivatives are known for their diverse biological activities:

  • Anticancer Activity : Research indicates that compounds similar to 4-(4-chlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the quinoline structure can enhance their efficacy against specific tumors .
  • Antimicrobial Properties : The compound has also been evaluated for its antibacterial and antifungal activities. Its structural features may allow it to interact with microbial targets effectively, making it a candidate for further drug development.

Organic Synthesis

In synthetic organic chemistry, 4-(4-chlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one serves as an important building block for synthesizing more complex molecules:

  • Synthesis of Quinoline Derivatives : The compound can be utilized in various synthetic routes to create derivatives with enhanced biological properties. For example, microwave-assisted synthesis techniques have been employed to improve yields and reduce reaction times when producing related compounds .
  • Chemical Reactions : The compound undergoes various chemical reactions such as oxidation and reduction. These reactions can lead to the formation of new derivatives that may possess distinct biological activities.

Comparison of Biological Activities

Compound NameAnticancer ActivityAntimicrobial ActivityReference
4-(4-chlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-oneModerateModerate
6-Bromo derivativeHighHigh
Other quinoline derivativesVariableVariable

Synthesis Conditions

Reaction TypeConditionsYield (%)
Microwave SynthesisHOAc at 100°C for 15 min87
OxidationKMnO₄ in acidic conditionsN/A
ReductionLiAlH₄ in dry etherN/A

Case Study 1: Anticancer Research

A study published in Heterocycles demonstrated the synthesis of several quinoline derivatives based on the structure of 4-(4-chlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one. These derivatives were tested against human cancer cell lines and exhibited varying degrees of cytotoxicity. The results indicated that structural modifications could significantly enhance anticancer activity .

Case Study 2: Antimicrobial Studies

In another investigation focused on antimicrobial properties, researchers synthesized a series of quinoline derivatives from the parent compound and evaluated their effectiveness against common bacterial strains. The findings suggested that certain substitutions on the quinoline ring improved antibacterial activity, highlighting the compound's potential as a lead structure for new antibiotics.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

Benzo[h] vs. Benzo[g] Quinolinone Isomers

The positional isomer 3,4-dihydrobenzo[g]quinolin-2(1H)-one (2l’b, ) differs in the benzene fusion site (g vs. h). Synthesis via iron-catalyzed intramolecular C–H amidation yielded a 3:1 ratio of h:g isomers (62% combined yield), suggesting thermodynamic or kinetic preferences for the h-fused product .

Fully Aromatic vs. Dihydroquinolinones

Fully aromatic quinolin-2(1H)-ones (e.g., 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline, ) exhibit higher planarity and extended conjugation, which may enhance binding to biological targets like kinases or receptors. However, the dihydro modification in the target compound could improve metabolic stability by reducing oxidative susceptibility .

Substituent Effects

4-Chlorophenyl Group

The 4-chlorophenyl group is a common pharmacophore in bioactive molecules (e.g., VEGFR-2 inhibitors, ). In 4-(4-chlorophenyl)phthalazine (), this substituent enhances hydrophobic interactions in enzyme binding pockets. Similarly, its presence in the target compound may contribute to π-π stacking or halogen bonding in target engagement .

Bromophenyl Analog

The brominated analog 4-(2-bromophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one (CAS: 881420-88-8, ) replaces chlorine with bromine, increasing molecular weight (352.225 g/mol vs. 315.78 g/mol) and polarizability.

Palladium-Catalyzed Cross-Coupling

The target compound’s 4-chlorophenyl group could be introduced via Suzuki-Miyaura coupling, as demonstrated for 3,4-disubstituted quinolin-2(1H)-ones (). This method offers regioselectivity and compatibility with aryl boronic acids, achieving yields >60% under optimized conditions .

Iron-Catalyzed Intramolecular C–H Amidations

highlights a one-pot iron-catalyzed approach for synthesizing dihydrobenzoquinolinones. While efficient (62% yield), competing h:g isomer formation requires separation, unlike Pd-catalyzed methods that afford single regioisomers .

Physicochemical Properties

Property Target Compound Benzo[g] Isomer (2l’b) 4-Bromophenyl Analog
Molecular Weight (g/mol) 315.78 315.78 352.23
Melting Point (°C) Not reported 228.9–230.3 Not reported
Synthesis Yield Not reported 62% (combined) Not reported
Key Functional Groups 4-Cl-C₆H₄, dihydroquinolinone 4-H, dihydroquinolinone 4-Br-C₆H₃, dihydroquinolinone

Q & A

Q. What are the optimized synthetic routes for 4-(4-chlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, with key intermediates generated via condensation, reduction, or substitution. For example:

  • Step 1 : Reduction of quinolinone precursors using LiAlH₄ in THF at room temperature (rt) to yield dihydroquinoline intermediates .
  • Step 2 : Chlorophenyl group introduction via SOCl₂ in CHCl₃ under reflux .
  • Critical Factors : Solvent choice (THF vs. ethanol), temperature control (reflux vs. rt), and catalyst selection (e.g., chiral column chromatography for enantiomeric separation) significantly impact yield and purity .

Q. Example Reaction Conditions Table :

StepReagents/ConditionsYield (%)Purity (HPLC)
1aLiAlH₄, THF, rt, 24 h65–75≥95%
1bSOCl₂, CHCl₃, reflux, 6 h80–85≥98%

Q. Which spectroscopic techniques are critical for characterizing 4-(4-chlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the chlorophenyl group and dihydroquinoline core. For example, aromatic protons appear at δ 7.2–8.1 ppm, while carbonyl carbons resonate at ~190–200 ppm .
  • IR Spectroscopy : Key peaks include C=O stretching (1650–1700 cm⁻¹) and C-Cl bonds (750–800 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ at m/z 324.0892 for C₁₉H₁₄ClNO) .

Q. What are the primary biological targets of quinolinone derivatives like this compound?

Methodological Answer: Quinolinones often target enzymes (e.g., kinases) or receptors (e.g., G-protein-coupled receptors). For example:

  • Anticancer Activity : Inhibition of topoisomerase II or tubulin polymerization, validated via MTT assays (IC₅₀ values: 2–10 µM in HeLa cells) .
  • Antimicrobial Targets : Disruption of bacterial DNA gyrase or cell wall synthesis, assessed via MIC (Minimum Inhibitory Concentration) testing .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Dose-Response Validation : Reproduce assays (e.g., IC₅₀) across multiple cell lines (e.g., MCF-7 vs. HEK293) to rule out cell-specific effects .
  • Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from differential metabolic degradation .
  • Structural Confirmation : Re-examine NMR/X-ray data to ensure batch-to-batch consistency (e.g., diastereomer contamination) .

Q. How to design experiments to study structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Core Modifications : Synthesize analogs with substituents at positions 3 and 4 (e.g., methyl, fluoro) to assess steric/electronic effects .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with Tyr823 in kinase domains) .
  • In Vivo Correlation : Compare in vitro IC₅₀ values with in vivo efficacy in xenograft models to validate target engagement .

Q. What advanced analytical methods beyond NMR/IR are used to study this compound’s stability?

Methodological Answer:

  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., O-H···O interactions at 2.65 Å) .
  • HPLC-PDA/MS : Detects degradation products under stress conditions (e.g., hydrolysis at pH 1–13) .
  • Dynamic Light Scattering (DLS) : Monitors aggregation in aqueous buffers, critical for bioavailability studies .

Q. Data Contradiction Analysis Framework :

IssueResolution StrategyKey Evidence
Variable IC₅₀ valuesCross-validate with orthogonal assays (e.g., Western blot for target inhibition)
Synthetic yield dropsOptimize anhydrous conditions (e.g., molecular sieves for LiAlH₄ reactions)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.